
Irtk activator
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Irtk activator is a complex organic compound that features a benzoquinone core substituted with hydroxy, indole, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Irtk activator typically involves multi-step organic reactions. One possible route could involve the initial formation of the benzoquinone core, followed by the introduction of the indole and phenyl groups through electrophilic aromatic substitution reactions. The hydroxy groups can be introduced via hydroxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Irtk activator can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones with different oxidation states.
Reduction: Reduction reactions can convert the benzoquinone core to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under specific conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction could produce hydroquinone compounds.
Wissenschaftliche Forschungsanwendungen
Applications in Metabolic Disorders
1. Diabetes Treatment
The primary application of Irtk activators is in the treatment of diabetes. Studies have demonstrated that compounds like DMAQ-B1, an insulin-mimetic agent derived from a tropical endophytic fungus, significantly lower blood glucose levels in diabetic mouse models. This compound activates IRTK and enhances glucose uptake in adipocytes and skeletal muscle .
2. Insulin Sensitization
Irtk activators are being investigated for their role in sensitizing insulin action. By increasing the activity of IRTK, these compounds may improve insulin sensitivity in tissues that are resistant to insulin, thus providing a therapeutic avenue for type 2 diabetes management .
Data Tables
Compound | Source | Effect on IRTK | Impact on Glucose Levels |
---|---|---|---|
DMAQ-B1 | Pseudomassaria sp. | Activates IRTK | Lowers glucose in diabetic mice |
This compound III, DDN | Synthetic | Increases phosphorylation | Enhances glucose uptake |
Case Studies
Case Study 1: Efficacy of DMAQ-B1
In a study involving diabetic C57BL/6J mice, oral administration of DMAQ-B1 resulted in a significant reduction in blood glucose levels. The mechanism was attributed to enhanced phosphorylation of IRS-1 and subsequent activation of downstream signaling pathways related to glucose metabolism .
Case Study 2: Insulin Sensitivity Enhancement
Another study focused on the effects of this compound III, DDN on differentiated 3T3-L1 adipocytes. The results indicated that treatment with this activator led to a marked increase in glucose uptake compared to control groups, highlighting its potential as a therapeutic agent for improving insulin sensitivity in metabolic disorders .
Wirkmechanismus
The mechanism of action of Irtk activator involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxy and indole groups may play a crucial role in binding to these targets, modulating their activity and triggering specific biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Lacks the indole and phenyl groups, making it less complex.
3-(1-Methyl-1H-indole-3-yl)-1,4-benzoquinone: Similar structure but without the hydroxy groups.
6-Phenyl-1,4-benzoquinone: Contains the phenyl group but lacks the indole and hydroxy groups.
Uniqueness
Irtk activator is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C21H15NO4 |
---|---|
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
2,5-dihydroxy-3-(1-methylindol-3-yl)-6-phenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H15NO4/c1-22-11-14(13-9-5-6-10-15(13)22)17-20(25)18(23)16(19(24)21(17)26)12-7-3-2-4-8-12/h2-11,23,26H,1H3 |
InChI-Schlüssel |
ACJHLQAJKHNUGE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)O)C4=CC=CC=C4)O |
Synonyme |
2,5-DH-(MI)-PBQ 2,5-dihydroxy-3-(1-methylindol-3-yl)-6-phenyl-1,4-benzoquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.